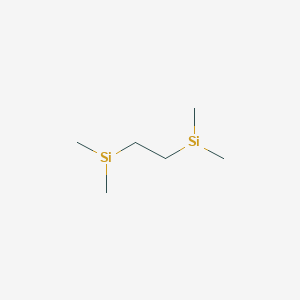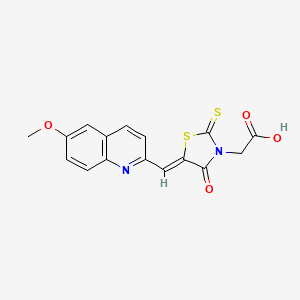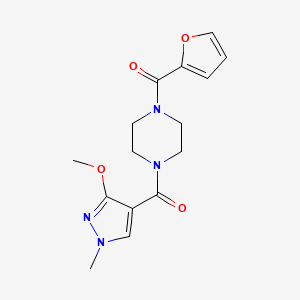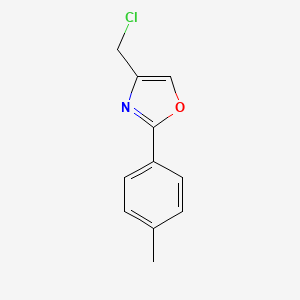
Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate” is a chemical compound. Its structure suggests that it belongs to the class of organic compounds known as quinazolines, which are compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene rings and a pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” could not be retrieved from the available sources .科学的研究の応用
Antimicrobial Applications
Quinazolinone derivatives have been explored for their potent and selective activities against specific pathogens. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)ethyl carbamates have displayed potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments like metronidazole or clarithromycin. Such compounds have shown low minimal inhibition concentrations (MICs) against a panel of H. pylori strains, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Similarly, methylsulfanyl-triazoloquinazoline derivatives have been studied for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating the broad-spectrum potential of quinazolinone derivatives in antimicrobial therapy (Al-Salahi et al., 2013).
Anti-inflammatory Applications
Research on quinazolin-4-one derivatives has identified compounds with significant anti-inflammatory activity. For example, a study by Kumar and Rajput (2009) synthesized various quinazolin-4-one derivatives, finding that some exhibited a considerable reduction in oedema, comparable to standard drugs. This suggests their utility in developing new anti-inflammatory agents (Kumar & Rajput, 2009).
Antiviral Applications
The exploration of quinazolinone derivatives extends into antiviral research as well. A study focused on the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation reported the creation of new derivatives that displayed weak to good activity against Tobacco mosaic virus (TMV), showcasing the potential of quinazolinone derivatives in antiviral applications (Luo et al., 2012).
Synthesis and Characterization
Quinazolinone derivatives are not only studied for their biological applications but also for their synthesis and physicochemical properties. For instance, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for structural modification within this class of compounds (Kut et al., 2020).
特性
IUPAC Name |
methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-10(15)12-13-8(14)6-4-2-3-5-7(6)11-9(13)17/h2-5H,1H3,(H,11,17)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJXOLKHAMXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)




![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B2672901.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)

